2-[(4-Bromophenyl)methyl]-1,4-dimethylbenzene
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Overview
Description
2-[(4-Bromophenyl)methyl]-1,4-dimethylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons It features a benzene ring substituted with a bromophenyl group and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Bromophenyl)methyl]-1,4-dimethylbenzene can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically employs a palladium catalyst and an organoboron reagent under mild conditions .
Another method involves the Friedel-Crafts alkylation reaction, where an alkyl halide reacts with an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum trichloride . This method is particularly useful for introducing alkyl groups into the benzene ring.
Industrial Production Methods
Industrial production of this compound often relies on scalable and cost-effective methods. The Suzuki–Miyaura coupling reaction is favored due to its high yield and functional group tolerance . Additionally, the Friedel-Crafts alkylation reaction is employed for large-scale production, given its simplicity and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Bromophenyl)methyl]-1,4-dimethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding benzylic alcohols or ketones.
Reduction Reactions: Reduction of the bromine atom can yield the corresponding hydrocarbon.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride as reducing agents.
Major Products
Substitution: Products include various substituted benzene derivatives.
Oxidation: Major products are benzylic alcohols and ketones.
Reduction: The primary product is the corresponding hydrocarbon.
Scientific Research Applications
2-[(4-Bromophenyl)methyl]-1,4-dimethylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-[(4-Bromophenyl)methyl]-1,4-dimethylbenzene involves its interaction with various molecular targets. The bromine atom can participate in electrophilic aromatic substitution reactions, while the methyl groups influence the compound’s reactivity and stability . The compound’s effects are mediated through pathways involving radical intermediates and resonance stabilization .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-methylbenzene: Similar structure but lacks the additional methyl group and the benzylic substitution.
4-Bromotoluene: Contains a single methyl group and a bromine atom on the benzene ring.
1,4-Dimethylbenzene: Lacks the bromine atom and the benzylic substitution.
Uniqueness
2-[(4-Bromophenyl)methyl]-1,4-dimethylbenzene is unique due to the presence of both a bromophenyl group and two methyl groups, which confer distinct chemical properties and reactivity patterns. This combination of substituents makes it a valuable compound for various synthetic and research applications .
Properties
CAS No. |
91790-58-8 |
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Molecular Formula |
C15H15Br |
Molecular Weight |
275.18 g/mol |
IUPAC Name |
2-[(4-bromophenyl)methyl]-1,4-dimethylbenzene |
InChI |
InChI=1S/C15H15Br/c1-11-3-4-12(2)14(9-11)10-13-5-7-15(16)8-6-13/h3-9H,10H2,1-2H3 |
InChI Key |
GLXMRBXQVJHTQI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CC2=CC=C(C=C2)Br |
Origin of Product |
United States |
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